Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate
Description
Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester backbone modified with a carbamoyl group linked to a 3-chlorophenyl-substituted hydroxypropyl chain.
Properties
IUPAC Name |
methyl 4-[[3-(3-chlorophenyl)-3-hydroxypropyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-10-9-16(21)14-3-2-4-15(19)11-14/h2-8,11,16,21H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYHXPWWQTDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, which include anti-cancer properties, effects on enzyme inhibition, and possible applications in pharmaceuticals. This article compiles the existing research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 321.80 g/mol
This compound features a benzoate moiety with a carbamoyl group attached to a hydroxypropyl chain that includes a chlorophenyl substituent.
Anti-Cancer Potential
Research has indicated that derivatives of carbamoylbenzoates exhibit significant anti-cancer activity. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. A study reported that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on specific phosphatases, which are critical in various signaling pathways. Inhibitors targeting these enzymes can lead to altered cellular functions and may provide therapeutic benefits in diseases characterized by dysregulated signaling pathways .
Study on Anti-Cancer Activity
A significant study focused on the anti-cancer activity of benzoate derivatives, including this compound, demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against these cancer types.
Toxicological Assessment
Toxicological studies have been conducted to evaluate the safety profile of this compound. Results indicated low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate with structurally or functionally related compounds, leveraging data from the provided evidence.
Structural Analogs and Functional Group Analysis
Key Research Findings and Implications
Hydrophobic and Hydrogen-Bonding Interactions :
The 3-chlorophenyl and hydroxypropyl groups in the target compound may facilitate hydrophobic enclosure and hydrogen bonding, critical for protein-ligand interactions as described in Glide XP scoring (). Comparatively, Methyl (3-hydroxyphenyl)-carbamate lacks the chlorophenyl group, reducing its capacity for hydrophobic interactions .
Synthetic and Regulatory Considerations: Impurities like 4-Chlorobenzophenone () highlight the importance of controlling oxidation byproducts during synthesis. The target compound’s ester group is less reactive than the ketone in 4-Chlorobenzophenone, suggesting better stability under standard storage conditions .
Fluorinated vs. Chlorinated Derivatives : The tetrafluoropropyl chain in the ethyl benzoate derivative () offers superior metabolic resistance compared to the target compound’s hydroxypropyl group. However, the 3-chlorophenyl moiety may provide stronger π-π stacking interactions in hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
